molecular formula C14H9Cl3N2O2S B12411471 Triclabendazole sulfoxide-d3

Triclabendazole sulfoxide-d3

Cat. No.: B12411471
M. Wt: 378.7 g/mol
InChI Key: GABQPFWIQFRJSE-FIBGUPNXSA-N
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Description

Triclabendazole sulfoxide-d3 is a deuterium-labeled derivative of triclabendazole sulfoxide. Triclabendazole is an anthelmintic drug primarily used to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfoxide form is a major metabolite of triclabendazole and exhibits significant anti-parasitic activity .

Preparation Methods

The synthesis of triclabendazole involves several steps:

    Condensation: N-(4,5-dichloro-2-nitrophenyl)acetamide is condensed with 2,3-dichlorophenol to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.

    Reduction: The nitro group is reduced in the presence of Raney nickel to yield 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.

    Cyclization: This intermediate undergoes cyclization with carbon disulfide to form 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol.

    Methylation: The thiol group is methylated using a methylating agent to produce triclabendazole methanesulfonate salt.

    Conversion: The methanesulfonate salt is converted to the hydrochloride salt and then hydrolyzed to obtain triclabendazole

For the sulfoxide form, an oxidation reaction is performed on triclabendazole to yield triclabendazole sulfoxide .

Chemical Reactions Analysis

Triclabendazole sulfoxide-d3 undergoes various chemical reactions:

    Oxidation: Triclabendazole can be oxidized to form sulfoxide and sulfone metabolites.

    Reduction: The sulfoxide form can be reduced back to the parent compound under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzene ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as Raney nickel. The major products formed include triclabendazole sulfoxide and triclabendazole sulfone .

Scientific Research Applications

Triclabendazole sulfoxide-d3 has several scientific research applications:

Mechanism of Action

Triclabendazole and its metabolites, including triclabendazole sulfoxide-d3, exert their effects by binding to β-tubulin in parasites. This binding prevents the polymerization of microtubules, leading to the disruption of cellular processes essential for the parasite’s survival. The compound also affects the parasite’s membrane potential and motility, contributing to its anti-parasitic activity .

Comparison with Similar Compounds

Triclabendazole sulfoxide-d3 is unique compared to other benzimidazole derivatives due to its specific activity against liver flukes and its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Similar compounds include:

Triclabendazole’s unique structure, particularly the presence of a chlorinated benzene ring and the absence of a carbamate group, distinguishes it from other benzimidazole compounds .

Properties

Molecular Formula

C14H9Cl3N2O2S

Molecular Weight

378.7 g/mol

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfinyl)-1H-benzimidazole

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3

InChI Key

GABQPFWIQFRJSE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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